

A Comparative Guide to Alternatives for Disperse Blue 102 in Polyester Dyeing

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Compound of Interest		
Compound Name:	Disperse blue 102	
Cat. No.:	B083065	Get Quote

For researchers and textile industry professionals, the selection of high-performance disperse dyes is critical for achieving desired color fastness and quality on polyester substrates. This guide provides an objective comparison of **Disperse Blue 102** and its alternatives, focusing on their performance characteristics. The data presented is compiled from various industry sources and is supported by standardized testing methodologies.

Comparative Performance Data

The following table summarizes the fastness properties of **Disperse Blue 102** and several common alternatives. The ratings for light fastness are on a scale of 1 to 8 (where 8 indicates the highest fastness), and for all other properties, the scale is 1 to 5 (where 5 is the best performance). It is important to note that the data has been aggregated from various sources, and testing conditions may not be identical across all dyes.



Dye Name	C.I. Name	CAS Numbe r	Light Fastne ss (ISO 105- B02)	Wash Fastne ss (ISO 105- C06)	Sublim ation Fastne ss (ISO 105-P01)	Perspir ation Fastne ss (ISO 105-E04)	Rubbin g Fastne ss (Dry) (ISO 105- X12)	Rubbin g Fastne ss (Wet) (ISO 105- X12)
Dispers e Blue 102	111945	12222- 97-8	5[1][2]	4-5[2] [3]	-	3-4 (Stainin g)[2]	-	-
Dispers e Blue 56	63285	12217- 79-7	7[4]	4-5[4]	3-4[5]	4-5[4]	4-5[6]	3-4[6]
Dispers e Blue 60	61104	12217- 80-0	7[7]	4-5[7]	5[7]	-	-	-
Dispers e Blue 79	-	3618- 73-3	6-7[8]	5[8]	4[8]	4-5 (Stainin g)[8]	4-5[6]	3-4[6]
Dispers e Blue 354	48480	74239- 96-6	4[9]	5[9]	-	5[9]	4-5[10]	4-5[10]

Note on Data: The fastness properties of **Disperse Blue 102** were reported on acetate fiber, which may differ from its performance on polyester.[2] The data for the alternatives is based on their performance on polyester. Readers should consider these variations when making direct comparisons.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the performance comparison.



High-Temperature Polyester Dyeing Procedure

A general procedure for dyeing polyester fabric with disperse dyes under high-temperature and high-pressure conditions is as follows:

- Dye Bath Preparation:
 - Prepare a dye bath with a liquor-to-goods ratio of 10:1.
 - Disperse the required amount of dye (e.g., 1% on the weight of fabric) in a small amount
 of water with a dispersing agent to form a paste. Add the paste to the dye bath.
 - Add a wetting agent and an additional dispersing agent to the bath.
 - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
- Dyeing Cycle:
 - Introduce the polyester fabric into the dye bath.
 - Raise the temperature of the dye bath to 60°C and maintain for 15 minutes.
 - Increase the temperature to 130°C at a rate of 2°C/minute.
 - Maintain the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.
 - Cool the dye bath down to 70°C.
- After-treatment (Reduction Clearing):
 - Rinse the dyed fabric.
 - Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).
 - Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.
 - Rinse the fabric thoroughly with hot and then cold water.
 - Neutralize the fabric with a dilute solution of acetic acid.



Rinse again and dry.

Fastness Testing Protocols

- Light Fastness (ISO 105-B02 / AATCC 16):
 - A specimen of the dyed textile and a set of blue wool lightfastness standards are exposed to artificial light in a controlled environment.
 - The light source is a Xenon arc lamp, which simulates natural daylight.[9][11]
 - The exposure is carried out for a specified duration or until a certain level of fading is achieved in the reference standards.
 - The change in color of the test specimen is assessed by comparing the exposed portion to an unexposed portion of the same specimen.
 - The assessment is done visually using the Grey Scale for Color Change, where a rating from 1 (poor) to 8 (excellent) is assigned based on the degree of color change.
- Washing Fastness (ISO 105-C06 / AATCC 61):
 - A specimen of the dyed textile is stitched between two pieces of undyed multifiber fabric (containing strips of common fibers like cotton, wool, polyester, etc.).
 - The composite sample is then laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action.[5]
 - The laundering is carried out at a specific temperature and for a set duration (e.g., 49°C for the 2A test, which simulates five typical home washes).[8]
 - After laundering, the specimen is rinsed and dried.
 - The change in color of the dyed specimen and the degree of staining on the multifiber fabric are evaluated using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. Ratings are given on a scale of 1 (poor) to 5 (excellent).[12]
- Rubbing Fastness (Crocking) (ISO 105-X12 / AATCC 8):

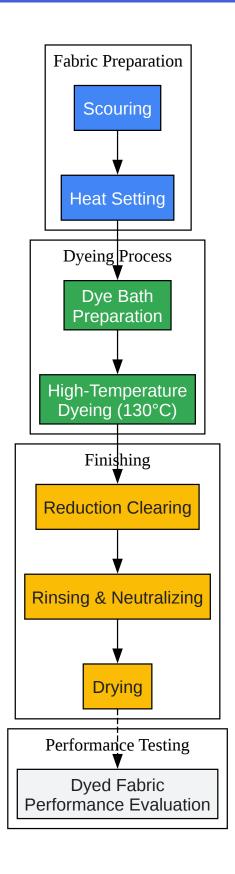


- This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
- A specimen of the dyed fabric is mounted on the base of a crockmeter.
- A standard white cotton crocking cloth is mounted on a rubbing finger.
- The rubbing finger is then passed back and forth over the test specimen a specified number of times with a constant pressure.[3]
- The test is performed with both a dry and a wet crocking cloth. For the wet test, the cloth is wetted to a specific moisture content.[3]
- The amount of color transferred to the white crocking cloth is assessed by comparing it
 with the Grey Scale for Staining or a Chromatic Transference Scale.[13] A rating from 1
 (heavy staining) to 5 (no staining) is assigned.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for polyester dyeing and the logical relationship for evaluating dye performance.

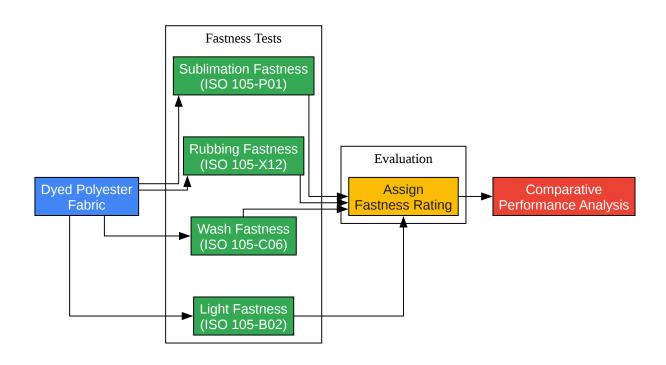




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A diagram illustrating the workflow of polyester dyeing.





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Logical flow for disperse dye performance evaluation.

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